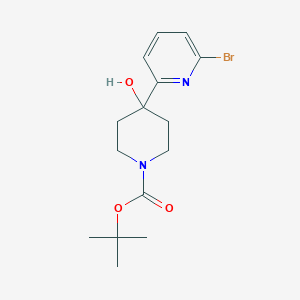










|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[N:3]=1.C([Li])CCC.[C:14]([O:18][C:19]([N:21]1[CH2:26][CH2:25][C:24](=[O:27])[CH2:23][CH2:22]1)=[O:20])([CH3:17])([CH3:16])[CH3:15].[Cl-].[NH4+]>ClCCl>[C:14]([O:18][C:19]([N:21]1[CH2:26][CH2:25][C:24]([OH:27])([C:2]2[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[N:3]=2)[CH2:23][CH2:22]1)=[O:20])([CH3:17])([CH3:15])[CH3:16] |f:3.4|
|


|
Name
|
|
|
Quantity
|
4.738 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC(=CC=C1)Br
|
|
Name
|
|
|
Quantity
|
8.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
4.38 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)=O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|


|
Type
|
CUSTOM
|
|
Details
|
by stirring at this temperature for 20 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
WAIT
|
|
Details
|
After 15 min
|
|
Duration
|
15 min
|
|
Type
|
CUSTOM
|
|
Details
|
was brought up to −30° C.
|
|
Type
|
CUSTOM
|
|
Details
|
The organic and aqueous layers were separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer extracted with dichloromethane (2×80 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
The combined organics were evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
to gave a residue which
|
|
Type
|
CUSTOM
|
|
Details
|
was triturated with hexane
|


Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)(C1=NC(=CC=C1)Br)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.05 g | |
| YIELD: CALCULATEDPERCENTYIELD | 98.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |